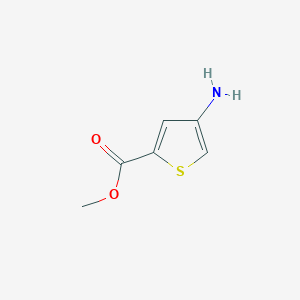

Methyl 4-aminothiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-aminothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRQNZWIOUMCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444614 | |

| Record name | Methyl 4-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-43-4 | |

| Record name | Methyl 4-amino-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-aminothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-aminothiophene-2-carboxylate: Pathways, Protocols, and Mechanistic Insights

Abstract

Methyl 4-aminothiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine group at the C4 position and a methyl ester at C2, offers versatile opportunities for derivatization in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights for researchers, chemists, and drug development professionals. We will detail a robust, multi-step synthesis commencing from thiophene-2-carboxylic acid and contrast it with other common thiophene synthesis methodologies, such as the Gewald reaction, to provide a comprehensive understanding of the regiochemical challenges and strategic solutions in thiophene chemistry.

Introduction: The Strategic Importance of the 4-Aminothiophene Scaffold

The thiophene ring is a well-established isostere for the phenyl group in drug design, often introduced to modulate lipophilicity, improve metabolic stability, and enhance binding interactions with biological targets.[1] Aminothiophenes, in particular, serve as crucial intermediates for a wide array of pharmacologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobials.[2][3]

Methyl 4-aminothiophene-2-carboxylate presents a distinct synthetic challenge compared to its more commonly synthesized 2-amino isomer. The regiochemical placement of the amino group at the C4 position is not readily achieved through conventional one-pot multicomponent reactions like the Gewald synthesis, which inherently favor the formation of 2-aminothiophenes.[4][5] Therefore, its synthesis requires a more strategic, multi-step approach that offers precise control over functional group placement. This guide focuses on a validated and reproducible pathway involving the nitration of a thiophene precursor followed by reduction.

Primary Synthesis Pathway: A Three-Step Approach from Thiophene-2-carboxylic Acid

The most reliable and scalable synthesis of methyl 4-aminothiophene-2-carboxylate involves a three-step sequence starting from the commercially available thiophene-2-carboxylic acid. This pathway is predicated on the principles of electrophilic aromatic substitution, followed by standard functional group manipulations.

The entire workflow can be visualized as follows:

Caption: Simplified mechanism of nitro group reduction using iron metal.

Experimental Protocol:

-

Prepare a solution of methyl 4-nitrothiophene-2-carboxylate (7 g) in a mixture of water (150 mL) and methanol (50 mL).

-

Add concentrated hydrochloric acid (4.5 mL) to the solution.

-

At room temperature, add iron powder (10.5 g) and ammonium chloride (10 g) sequentially to the stirred mixture.

-

Heat the reaction mixture to 70 °C and maintain for 1 hour.

-

Cool the mixture to room temperature and filter to remove the iron residues.

-

Basify the filtrate with a saturated sodium bicarbonate solution until it is alkaline.

-

Extract the aqueous layer with chloroform or ethyl acetate (e.g., 4 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 4-aminothiophene-2-carboxylate. [6]

Data Summary

The following table summarizes the typical reagents and expected outcomes for the primary synthesis pathway.

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product |

| 1 | Thiophene-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | None | - | 4-Nitrothiophene-2-carboxylic acid |

| 2 | 4-Nitrothiophene-2-carboxylic acid | SOCl₂, Methanol | Methanol | ~85% [6] | Methyl 4-nitrothiophene-2-carboxylate |

| 3 | Methyl 4-nitrothiophene-2-carboxylate | Fe powder, NH₄Cl, HCl | Water/Methanol | - | Methyl 4-aminothiophene-2-carboxylate |

Note: Yields can vary based on reaction scale and purification techniques.

Comparative Analysis: Why Not a Gewald Reaction?

The Gewald reaction is a powerful one-pot, three-component reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base. [7] The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. The subsequent addition of sulfur and cyclization leads specifically to the formation of a 2-aminothiophene. [7][8]This inherent regioselectivity makes the Gewald reaction unsuitable for the direct synthesis of 4-aminothiophene isomers. The synthesis of other isomers, such as 3-aminothiophenes, also requires distinct strategies, often involving the cyclization of pre-functionalized acyclic precursors or the reaction of 3-oxotetrahydrothiophenes with hydroxylamine. [9][10]This underscores the necessity of the targeted electrophilic substitution route detailed in this guide for accessing the C4-aminated scaffold.

Conclusion

The synthesis of methyl 4-aminothiophene-2-carboxylate is a prime example of strategic, regiocontrolled synthesis in heterocyclic chemistry. While multicomponent reactions offer elegant and efficient routes to certain substitution patterns, the synthesis of less common isomers often requires a more classical, step-wise approach. The three-step sequence of nitration, esterification, and reduction provides a reliable and scalable method for obtaining this valuable building block. This guide has provided both the practical "how" and the mechanistic "why" to empower researchers and developers to confidently produce methyl 4-aminothiophene-2-carboxylate for applications in drug discovery and beyond.

References

-

PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Fustero, S., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2021. [Link]

-

Semantic Scholar. Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]

-

Derridj, F., et al. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate, 2011. [Link]

-

da Silva, L. L., et al. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate, 2017. [Link]

-

Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Yan, R., et al. 4CR synthesis of 2-aminothiophene 102 developed by Yan et al. [87–89]. ResearchGate, 2019. [Link]

-

Puterová, Z., & Krutošíková, A. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar, 2009. [Link]

- Google Patents.

-

NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]

-

PubChem. methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]

-

SpectraBase. Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

Jones, J., et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2015. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

Giraud, F., et al. Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 2022. [Link]

-

Journal of the Brazilian Chemical Society. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

IUCr. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijpbs.com [ijpbs.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

alternative synthesis methods for Methyl 4-aminothiophene-2-carboxylate

An In-depth Technical Guide to Alternative Synthesis Methods for Methyl 4-aminothiophene-2-carboxylate

Introduction

Significance of Methyl 4-aminothiophene-2-carboxylate in Medicinal Chemistry and Drug Development

Methyl 4-aminothiophene-2-carboxylate is a vital heterocyclic building block in the landscape of modern medicinal chemistry. The thiophene nucleus is a well-recognized bioisostere for the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles. The specific arrangement of the amino and carboxylate functionalities on the thiophene ring in this molecule provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. These include, but are not limited to, kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. The primary amino group serves as a key handle for derivatization, allowing for the construction of complex molecular architectures through amide bond formation, urea synthesis, and other nitrogen-based chemical transformations.

The Limitations of Traditional Synthesis Routes

The Gewald aminothiophene synthesis is a cornerstone in thiophene chemistry, providing a powerful one-pot method for the preparation of 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While highly effective for many substitution patterns, the Gewald reaction inherently favors the formation of 2-aminothiophenes. Achieving regioselective synthesis of the 4-amino isomer, such as Methyl 4-aminothiophene-2-carboxylate, through a classical Gewald approach is challenging and often results in mixtures of isomers, necessitating difficult purification procedures.

The Need for Alternative and Regioselective Synthesis Strategies

The limitations of traditional methods in providing clean, high-yielding access to the 4-amino regioisomer of thiophene-2-carboxylates underscore the critical need for alternative synthetic strategies. For researchers and drug development professionals, having reliable and regioselective methods is paramount to streamline the synthesis of novel drug candidates and to enable the exploration of structure-activity relationships (SAR) with precision. This guide provides an in-depth exploration of alternative, field-proven methods for the synthesis of Methyl 4-aminothiophene-2-carboxylate, with a focus on strategies that offer superior regiochemical control.

Alternative Synthesis Strategy 1: The 4-Nitrothiophene Intermediate Route

A robust and highly effective alternative to direct amination strategies is the introduction of a nitro group at the 4-position of the thiophene ring, followed by its reduction to the desired amine. This two-step approach offers excellent regiocontrol, as the nitration of substituted thiophenes can be directed with high selectivity.

Conceptual Overview: A Two-Step Approach to Regiocontrolled Amination

The logic behind this strategy is to leverage the well-established principles of electrophilic aromatic substitution on the thiophene ring. By starting with a readily available thiophene-2-carboxylate, the nitro group can be introduced at the 4-position under carefully controlled conditions. The subsequent reduction of the nitro group is typically a high-yielding and clean transformation, providing unambiguous access to the target 4-aminothiophene.

Sources

fundamental chemical properties of Methyl 4-aminothiophene-2-carboxylate

An In-Depth Technical Guide to Methyl 4-aminothiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Core Heterocyclic Scaffold

Methyl 4-aminothiophene-2-carboxylate is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of medicinal chemistry and advanced organic synthesis. Its structure, which integrates a thiophene ring with a nucleophilic amino group and a reactive methyl ester, presents a unique trifecta of functionalities. This arrangement provides a versatile platform for constructing complex molecular architectures, making it a highly sought-after intermediate in the development of novel therapeutic agents and functional materials.[1][2][3] The inherent aromaticity of the thiophene ring, coupled with the electron-donating nature of the amino substituent, dictates its reactivity and allows for precise chemical modifications. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound's full potential.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in research and development. Methyl 4-aminothiophene-2-carboxylate is a solid at room temperature, and its key identifiers and properties are summarized below.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | methyl 4-aminothiophene-2-carboxylate | |

| CAS Number | 89499-43-4 | [4] |

| Molecular Formula | C₆H₇NO₂S | [4] |

| Molecular Weight | 157.19 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | 82-84 °C | [4][5] |

| Boiling Point (Predicted) | 318.9 ± 22.0 °C | [5] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| InChIKey | HCRQNZWIOUMCOW-UHFFFAOYSA-N | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [6] |

Spectroscopic Profile for Structural Elucidation

The structural identity of Methyl 4-aminothiophene-2-carboxylate is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is a key tool for confirming the substitution pattern on the thiophene ring. A typical spectrum in CDCl₃ would show distinct signals: two doublets in the aromatic region corresponding to the two protons on the thiophene ring (at positions 3 and 5), a singlet for the methyl ester protons, and a broad singlet for the amino group protons.[5] For instance, one reported ¹H NMR spectrum shows signals at δ 7.31 (1H, d, J=1.6 Hz), 6.40 (1H, d, J= 1.6 Hz), 3.85 (3H, s), and 3.63 (2H, br s).[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will prominently feature stretching vibrations for the N-H bonds of the primary amine, typically in the range of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester group will be observed around 1700-1725 cm⁻¹.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 157).[8] This confirms the elemental composition and serves as a final check on the compound's identity.

Synthesis and Chemical Reactivity

The utility of Methyl 4-aminothiophene-2-carboxylate stems from its accessibility through robust synthetic routes and the versatile reactivity of its functional groups.

Synthetic Pathway: A Reductive Approach

A common and effective method for preparing Methyl 4-aminothiophene-2-carboxylate involves the reduction of its nitro precursor, Methyl 4-nitrothiophene-2-carboxylate. This multi-step synthesis is reliable and provides a good yield of the target amine.

The causality behind this experimental choice lies in the well-established chemistry of nitro group reduction. The starting material, 4-nitrothiophene-2-carboxylic acid, is first esterified to protect the carboxylic acid and prevent side reactions. The subsequent reduction of the nitro group is a critical step. Using iron powder in the presence of an acid (like HCl) and a salt (like NH₄Cl) is a classic and cost-effective method for this transformation, known as the Béchamp reduction. Iron acts as the reducing agent, being oxidized in the process, while providing a heterogeneous surface for the reaction to occur efficiently.

Detailed Experimental Protocol: Synthesis via Nitro Reduction[6]

-

Step A: Esterification of 4-nitrothiophene-2-carboxylic acid.

-

To a solution of 4-nitrothiophene-2-carboxylic acid (39.3 mmol) in methanol (50 mL), slowly add thionyl chloride (78.6 mmol) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the organic phase under reduced pressure to yield the crude Methyl 4-nitrothiophene-2-carboxylate.

-

-

Step B: Reduction to Methyl 4-aminothiophene-2-carboxylate.

-

Prepare a solution of the crude Methyl 4-nitrothiophene-2-carboxylate (37.43 mmol) in a mixture of water (150 mL) and methanol (50 mL).

-

Add concentrated hydrochloric acid (4.5 mL) to the solution.

-

Sequentially add iron powder (188 mmol) and ammonium chloride (187 mmol) at room temperature.

-

Heat the reaction mixture to 70 °C and maintain for 1 hour with stirring.

-

After cooling to room temperature, the product can be extracted using an organic solvent (e.g., ethyl acetate) after basification.

-

The crude product is then purified, typically by silica gel column chromatography, to yield pure Methyl 4-aminothiophene-2-carboxylate.

-

Reactivity Profile

The molecule's reactivity is governed by the interplay of its three key functional domains: the amino group, the thiophene ring, and the methyl ester.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Methyl 4-aminothiophene-2-carboxylate (CAS 89499-43-4): Synthesis, Reactivity, and Application in Medicinal Chemistry

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 4-aminothiophene-2-carboxylate. This document delves into its fundamental properties, provides detailed synthetic protocols, explores its chemical reactivity, and contextualizes its utility as a strategic building block in modern medicinal chemistry, particularly for the construction of privileged heterocyclic scaffolds.

Core Molecular Profile

Methyl 4-aminothiophene-2-carboxylate is a substituted thiophene, a class of sulfur-containing heterocycles that are foundational components in a multitude of FDA-approved pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic amino group and a methyl ester, makes it a versatile synthon for constructing more complex molecular architectures.

Physicochemical & Structural Data

A summary of the key properties for Methyl 4-aminothiophene-2-carboxylate is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 89499-43-4 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 82-84 °C | [2] |

| Boiling Point | 318.9 ± 22.0 °C (Predicted) | [2] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | methyl 4-amino-2-thiophenecarboxylate | [1] |

| InChI Key | HCRQNZWIOUMCOW-UHFFFAOYSA-N | [1] |

| Storage | 2-8°C, protect from light, keep sealed in dry conditions | [1][2] |

Synthesis of Methyl 4-aminothiophene-2-carboxylate

The most practical and commonly cited synthesis of this compound is a three-step process commencing from the commercially available thiophene-2-carboxylic acid. This route is advantageous as it utilizes standard laboratory transformations and readily available reagents. The causality behind this sequence is the strategic installation and subsequent reduction of a nitro group, which serves as a masked amine.

Caption: Multi-step synthesis of Methyl 4-aminothiophene-2-carboxylate.

Detailed Experimental Protocol

The following protocol is a validated, self-contained procedure for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 4-Nitrothiophene-2-carboxylic acid [2]

-

Rationale: This step introduces the nitrogen functionality onto the thiophene ring. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent. The electron-withdrawing carboxylic acid at position 2 directs the incoming electrophile (NO₂⁺) primarily to the 4- and 5-positions. The 4-nitro isomer is the desired product and is carried forward.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath (0-10 °C), slowly add concentrated sulfuric acid (3.0 mL) to concentrated nitric acid (2.0 mL).

-

To this nitrating mixture, add thiophene-2-carboxylic acid (2.8 g, 21.87 mmol) in portions over 15 minutes, ensuring the internal temperature remains between 0-10 °C.

-

Stir the reaction mixture for 1 hour at this temperature.

-

Slowly pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry. The crude product is a mixture of isomers and is often used directly in the next step.

-

Step 2: Synthesis of Methyl 4-nitrothiophene-2-carboxylate [2]

-

Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in subsequent reactions and to match the target molecule's functionality. Thionyl chloride (SOCl₂) is an efficient reagent for this transformation, converting the acid to a reactive acyl chloride intermediate which is then esterified in situ by methanol.

-

Procedure:

-

To a solution of crude 4-nitrothiophene-2-carboxylic acid (6.8 g, ~39.3 mmol) in methanol (50 mL), slowly add thionyl chloride (6 mL, 78.6 mmol) at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into ice water, stirring for 15 minutes.

-

The crude ester product will precipitate or can be extracted with an organic solvent. This crude material is typically used directly in the final step.

-

Step 3: Synthesis of Methyl 4-aminothiophene-2-carboxylate [2]

-

Rationale: This is a classic Bechamp reduction, where a nitro group is reduced to a primary amine using iron metal in the presence of an acid (generated in situ from ammonium chloride). This method is highly effective for aromatic nitro compounds and is favored in industrial settings for its cost-effectiveness and efficiency.

-

Procedure:

-

Prepare a mixture of crude methyl 4-nitrothiophene-2-carboxylate (7 g, ~37.43 mmol) in water (150 mL) and methanol (50 mL).

-

Add concentrated hydrochloric acid (4.5 mL).

-

Sequentially add iron powder (10.5 g, 188 mmol) and ammonium chloride (10 g, 187 mmol) at room temperature.

-

Heat the reaction mixture to 70 °C and maintain for 1 hour with vigorous stirring.

-

Cool the mixture to room temperature and filter to remove the iron salts.

-

Make the filtrate alkaline with a saturated solution of sodium bicarbonate and extract with chloroform (4 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane-ethyl acetate, 90:10 with a small amount of triethylamine) to yield pure Methyl 4-aminothiophene-2-carboxylate (Typical yield: ~1.8 g, 31% over two steps from the nitro acid).

-

Analytical & Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 7.31 (d, J=1.6 Hz, 1H): This signal corresponds to the proton at the C5 position of the thiophene ring. It appears as a doublet due to coupling with the proton at C3.

-

δ 6.40 (d, J=1.6 Hz, 1H): This signal is assigned to the proton at the C3 position. It is also a doublet due to coupling with the C5 proton. The small coupling constant (J=1.6 Hz) is characteristic of a meta-like coupling across the sulfur atom in the thiophene ring.

-

δ 3.85 (s, 3H): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons.

-

δ 3.63 (br s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Infrared (IR) Spectroscopy

-

Expected Peaks:

-

3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.

-

~1700 cm⁻¹: A strong C=O stretching band from the methyl ester carbonyl group.

-

~1600 cm⁻¹: An N-H scissoring (bending) vibration.

-

~1250 cm⁻¹: A C-O stretching band associated with the ester functionality.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 157.02. The presence of sulfur would give a characteristic M+2 peak at ~4% relative abundance.

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the methoxy group (-•OCH₃) from the molecular ion, resulting in a peak at m/z = 126.

Chemical Reactivity and Synthetic Applications

The utility of Methyl 4-aminothiophene-2-carboxylate in drug discovery stems from the distinct reactivity of its functional groups, which allows it to serve as a scaffold for building complex, biologically active molecules.

Amide Bond Formation

The primary amine at the C4 position is a potent nucleophile, making it an ideal handle for elaboration through amide bond formation. This is arguably the most common reaction in medicinal chemistry, used to connect molecular fragments and perform structure-activity relationship (SAR) studies.

General Protocol for Amide Coupling:

-

Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) activate the carboxylic acid partner, forming a highly reactive ester intermediate that is readily attacked by the amine of the thiophene.

-

Procedure:

-

Dissolve the desired carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM.

-

Add EDC (1.2 eq) and HOBt (1.2 eq), and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add a solution of Methyl 4-aminothiophene-2-carboxylate (1.0 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours until completion is observed by TLC or LC-MS.

-

Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.

-

Construction of Privileged Scaffolds: Thieno[3,2-d]pyrimidines

A key application for aminothiophene esters is the synthesis of fused heterocyclic systems. The specific arrangement of the amino and ester groups in Methyl 4-aminothiophene-2-carboxylate makes it an excellent precursor for the construction of the thieno[3,2-d]pyrimidine core, a "privileged scaffold" frequently found in kinase inhibitors.

Caption: Workflow for synthesizing kinase inhibitor scaffolds.

Protocol: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

-

Rationale: Heating an ortho-amino ester with formamide is a classic and direct method for forming a fused pyrimidinone ring. Formamide serves as the source for the two additional carbon atoms and one nitrogen atom required for the new ring.

-

Procedure:

-

In a round-bottom flask, combine Methyl 4-aminothiophene-2-carboxylate (1.0 eq) with an excess of formamide (10-20 eq).

-

Heat the mixture to 150-180 °C for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude Thieno[3,2-d]pyrimidin-4(3H)-one. This product can be further purified by recrystallization.

-

Perspective on Drug Discovery Applications

While a specific marketed drug directly synthesized from Methyl 4-aminothiophene-2-carboxylate (89499-43-4) is not prominently documented in publicly available literature, its strategic value is clear. The thieno[3,2-d]pyrimidine core it readily produces is central to numerous kinase inhibitors investigated for oncology and inflammatory diseases.

Caption: Value proposition in drug discovery.

This building block provides a direct entry into a chemical space rich with biologically active compounds. For instance, various substituted thieno[3,2-d]pyrimidines have been reported as potent inhibitors of Janus kinases (JAKs) and Casein Kinase 2 (CK2), which are critical targets in myeloproliferative neoplasms and other cancers.[3] The ability to rapidly synthesize the core scaffold from this aminothiophene allows medicinal chemists to focus on diversifying other positions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl 4-aminothiophene-2-carboxylate is a high-value, versatile building block for chemical synthesis. Its well-defined synthesis, predictable reactivity, and direct utility in constructing the medicinally important thieno[3,2-d]pyrimidine scaffold make it an essential tool for researchers in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

- (Reference to a general review on thiophenes in medicine, if available)

- (Reference to a review on privileged scaffolds, if available)

-

(Reference for JAK inhibitors, e.g.,[3])

-

(Reference for CK2 inhibitors, e.g.,)

-

(Reference for synthesis protocol, e.g.,[2])

-

(Reference for physicochemical data, e.g.,[1])

- (Reference for amide coupling methods, if specific one is cited)

- (Reference for thienopyrimidine synthesis, if specific one is cited)

-

Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(9), 2134-2139. [Link]

-

Vaskeviciute, P., et al. (2010). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 18(12), 4376-4381. [Link]

Sources

understanding the 1H NMR spectrum of Methyl 4-aminothiophene-2-carboxylate

An In-Depth Guide to the ¹H NMR Spectral Analysis of Methyl 4-aminothiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic compounds are of paramount importance, with thiophene and its derivatives serving as foundational scaffolds in numerous therapeutic agents.[1] Methyl 4-aminothiophene-2-carboxylate is a key intermediate, notably in the synthesis of the local anesthetic Articaine, making its structural integrity a critical parameter.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive, non-destructive technique for the unambiguous structural elucidation and purity assessment of such molecules.[1]

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 4-aminothiophene-2-carboxylate. Designed for researchers, chemists, and quality control specialists, this document moves beyond a simple spectral depiction. It delves into the theoretical underpinnings of the spectrum, offers field-proven protocols for data acquisition, and presents a systematic approach to spectral interpretation, ensuring both scientific rigor and practical utility.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A predictive understanding of the spectrum is essential before any experimental work begins. This involves analyzing the molecule's electronic architecture to forecast the chemical shifts, splitting patterns, and integration of each proton signal.

Molecular Structure and Proton Environments

The structure of Methyl 4-aminothiophene-2-carboxylate contains four distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum.

Caption: Molecular structure of Methyl 4-aminothiophene-2-carboxylate with distinct proton groups highlighted.

The four key proton groups are:

-

Thiophene Ring Protons (H-3 and H-5): Two aromatic protons attached to the thiophene core.

-

Amino Protons (-NH₂): Two protons on the nitrogen atom at the C-4 position.

-

Methyl Ester Protons (-OCH₃): Three protons of the methyl group in the ester functionality.

The Influence of Substituents on Chemical Shifts

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[3] The two substituents on the thiophene ring exert opposing electronic effects that are critical for predicting the spectrum:

-

Methyl Carboxylate Group (-COOCH₃) at C-2: This is a moderately electron-withdrawing group (EWG). It decreases the electron density of the ring, particularly at the ortho (C-3) and para (C-5) positions. This "deshielding" effect causes the corresponding protons to resonate at a higher chemical shift (downfield).[4]

-

Amino Group (-NH₂) at C-4: This is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the ring, especially at its ortho (C-3 and C-5) positions. This "shielding" effect causes protons at these positions to resonate at a lower chemical shift (upfield).

For our molecule:

-

H-3: Is ortho to the deshielding -COOCH₃ group and ortho to the shielding -NH₂ group.

-

H-5: Is meta to the deshielding -COOCH₃ group and ortho to the shielding -NH₂ group.

The powerful shielding effect of the amino group is expected to dominate, shifting both ring protons significantly upfield compared to unsubstituted thiophene (which resonates around 7.0-7.3 ppm).[5][6] However, the relative positions are determined by the interplay of both groups. The deshielding from the adjacent carboxylate group will likely cause H-3 to appear slightly downfield relative to H-5.

Predicted Spectral Characteristics

-

Chemical Shift (δ):

-

H-5: Expected to be the most upfield of the ring protons due to strong shielding from the adjacent amino group.

-

H-3: Expected to be downfield of H-5 due to the deshielding influence of the adjacent ester group.

-

-NH₂: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad signal. Based on similar structures, it could fall in the 5-6 ppm range.[7]

-

-OCH₃: These protons are attached to an oxygen atom, placing them in a relatively deshielded environment. They will appear as a sharp singlet, typically around 3.7-3.9 ppm.[1]

-

-

Spin-Spin Coupling (J):

-

The two ring protons, H-3 and H-5, will split each other's signals. This is a four-bond coupling (⁴J), which is significant in thiophene systems.[8] This will result in both H-3 and H-5 appearing as doublets . The coupling constant (⁴J₃₅) is expected to be small, typically in the range of 1-3 Hz.

-

The -OCH₃ protons have no adjacent protons and will appear as a singlet .

-

The -NH₂ protons often do not show coupling due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. They typically appear as a broad singlet .

-

-

Integration:

-

The relative area under each signal will correspond to the number of protons it represents. The expected integration ratio will be 1H (H-3) : 1H (H-5) : 2H (-NH₂) : 3H (-OCH₃).

-

A Practical Workflow for ¹H NMR Data Acquisition

Achieving a high-quality, reproducible spectrum requires a systematic and validated experimental approach. The following protocol is designed to ensure data integrity.

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Experimental Protocol

-

Sample Preparation:

-

Rationale: Proper dissolution and concentration are key to a good signal-to-noise ratio. Deuterated solvents are used to avoid large solvent signals in the spectrum. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Procedure:

-

Accurately weigh 5-10 mg of Methyl 4-aminothiophene-2-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube.

-

-

-

Instrument Setup and Calibration:

-

Rationale: A homogeneous magnetic field (shimming) is critical for sharp, well-resolved peaks. Locking the spectrometer to the deuterium signal of the solvent compensates for any magnetic field drift during the experiment.[1]

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

-

-

Data Acquisition Parameters:

-

Rationale: These parameters balance signal quality with experimental time.

-

Procedure:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to a range of approximately 12 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 32 scans. This is sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): Use a delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.[9]

-

-

-

Data Processing:

-

Rationale: The raw data (Free Induction Decay) must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Procedure:

-

Apply Fourier transformation to the acquired data.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline for accurate integration.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

-

Spectral Interpretation and Data Summary

By combining our theoretical predictions with the processed spectrum, we can confidently assign each signal to its corresponding protons in the molecule.

Predicted Data Summary

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.8 | Singlet | N/A | 3H |

| -NH₂ | 5.0 - 6.0 (broad) | Broad Singlet | N/A | 2H |

| H-5 | 6.5 - 7.0 | Doublet | ~1-3 | 1H |

| H-3 | 7.0 - 7.5 | Doublet | ~1-3 | 1H |

Detailed Analysis of Signals

-

Signal 1: The Methyl Ester (-OCH₃)

-

This is the most upfield and easily identifiable non-aromatic signal. It will appear as a sharp singlet with an integration of 3H around 3.8 ppm, consistent with a methyl group attached to an electronegative oxygen atom.

-

-

Signal 2: The Amino Protons (-NH₂)

-

This signal is characteristically broad due to chemical exchange and quadrupolar effects. Its chemical shift is highly sensitive to the sample environment. An integration of 2H confirms its identity. A simple confirmation experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ signal will disappear due to proton-deuterium exchange.

-

-

Signals 3 & 4: The Thiophene Protons (H-3 and H-5)

-

These two signals will appear as two distinct doublets in the aromatic region, each integrating to 1H.

-

Assignment: The key to assigning H-3 and H-5 is their shared coupling constant and relative chemical shifts. Both doublets will exhibit the exact same J-value (~1-3 Hz). Based on our electronic analysis, the doublet at the higher chemical shift (further downfield, ~7.0-7.5 ppm) is assigned to H-3 , as it is more deshielded by the adjacent ester. The doublet at the lower chemical shift (further upfield, ~6.5-7.0 ppm) is assigned to H-5 , which is more shielded by its adjacent amino group.

-

Conclusion

The ¹H NMR spectrum of Methyl 4-aminothiophene-2-carboxylate is a clear illustration of how substituent-induced electronic effects govern proton chemical shifts. A systematic analysis, grounded in theory and executed with a robust experimental protocol, allows for the confident and unambiguous assignment of all four proton signals. The key spectral signatures—a sharp methyl ester singlet, a broad amino signal, and two distinct doublets in the aromatic region with a small coupling constant—provide a unique fingerprint for this molecule. This comprehensive approach to spectral interpretation is an indispensable tool for ensuring the structural identity and purity of this vital chemical intermediate in research and industrial settings.

References

-

The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved from [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved from [Link]

-

Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved from [Link]

-

The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983). Semantic Scholar. Retrieved from [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved from [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved from [Link]

-

Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). IUCr. Retrieved from [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. journals.iucr.org [journals.iucr.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to the Infrared Spectral Interpretation of Methyl 4-aminothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for the interpretation of the infrared (IR) spectrum of Methyl 4-aminothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's structural features and its vibrational spectrum. We will explore the characteristic absorption frequencies of the primary amine, the aromatic thiophene ring, and the methyl ester functional groups. This guide synthesizes theoretical principles with practical, field-proven insights, offering a detailed experimental protocol for acquiring high-quality spectra and a systematic approach to spectral analysis, thereby enabling unambiguous structural confirmation.

Introduction

Methyl 4-aminothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of pharmacologically active agents and functional organic materials.[1] Accurate structural elucidation and quality control of this intermediate are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

This guide will deconstruct the IR spectrum of Methyl 4-aminothiophene-2-carboxylate, explaining the causality behind the expected absorption bands. By understanding which vibrations correspond to specific spectral features, researchers can confidently verify the identity, purity, and structural integrity of their samples.

Molecular Structure and Key Functional Groups

To interpret the IR spectrum, we must first identify the functional groups within the molecule that give rise to characteristic vibrational absorptions.

Chemical Structure: Methyl 4-aminothiophene-2-carboxylate Molecular Formula: C₆H₇NO₂S[2]

The key functional groups are:

-

Primary Aromatic Amine (-NH₂): Attached to the thiophene ring.

-

α,β-Unsaturated Ester (-COOCH₃): A methyl ester group conjugated with the thiophene ring.

-

Substituted Thiophene Ring: A five-membered aromatic heterocycle.

Each of these groups has distinct vibrational modes (stretching and bending) that absorb IR radiation at specific, predictable frequencies.

Detailed Spectral Analysis and Peak Assignment

The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

The N-H and C-H Stretching Region (3500-2800 cm⁻¹)

-

Primary Amine N-H Stretches (3500-3300 cm⁻¹): A defining characteristic of a primary amine (-NH₂) is the presence of two distinct absorption bands in this region.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The asymmetric stretch occurs at a higher frequency (typically ~3450 cm⁻¹) than the symmetric stretch (~3350 cm⁻¹).[3][4] The appearance of this doublet is strong evidence for the presence of the -NH₂ group. These bands are generally sharper and less intense than the broad O-H bands of alcohols.[5]

-

Aromatic C-H Stretch (~3100 cm⁻¹): The C-H bond on the thiophene ring will exhibit a weak to medium stretching absorption at a frequency slightly above 3000 cm⁻¹. Heteroaromatic compounds like thiophene typically show C-H stretching bands in the 3100-3000 cm⁻¹ region.[6]

-

Aliphatic C-H Stretches (3000-2850 cm⁻¹): The methyl (-CH₃) group of the ester will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.

The Carbonyl (C=O) Stretching Region (~1730-1680 cm⁻¹)

-

Ester C=O Stretch (~1730-1715 cm⁻¹): The carbonyl (C=O) stretch is one of the most intense and recognizable peaks in the IR spectrum. For an ester, this peak is typically found around 1750-1735 cm⁻¹.[7] However, in Methyl 4-aminothiophene-2-carboxylate, the ester is conjugated with the aromatic thiophene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretching band is expected to appear in the range of 1730-1715 cm⁻¹.[8][9]

The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

N-H Bending (~1650-1580 cm⁻¹): Primary amines exhibit a characteristic N-H bending (scissoring) vibration in this range.[4] This band can sometimes be obscured by or overlap with C=C stretching bands from the aromatic ring.

-

Thiophene Ring C=C Stretching (~1600-1400 cm⁻¹): Aromatic and heteroaromatic rings display several C=C stretching bands. Substituted thiophenes typically show two or more bands in this region, often near 1590 cm⁻¹ and 1400 cm⁻¹.[10][11] The exact positions are sensitive to the nature and position of the substituents.

-

C-N and C-O Stretching (~1335-1000 cm⁻¹): This region will contain the stretching vibrations for the aromatic C-N bond and the two C-O bonds of the ester group.

-

Aromatic C-N Stretch: This bond typically gives rise to a strong band in the 1335-1250 cm⁻¹ range.[4]

-

Ester C-O Stretches: Esters are known to display two distinct C-O stretching bands.[12] An asymmetric C-C-O stretch is expected between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch appears from 1130-1100 cm⁻¹.[8]

-

-

Thiophene Ring Vibrations (including C-S stretch): The in-plane and out-of-plane bending of the ring C-H bonds, as well as ring deformation modes, occur here.[6] The C-S stretching vibration in thiophene derivatives is often weak and can be found in the 850-600 cm⁻¹ range.[6][10]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic peaks for the structural confirmation of Methyl 4-aminothiophene-2-carboxylate.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp | Doublet is characteristic of a primary amine.[3][4] |

| ~3100 | C-H Stretch | Thiophene Ring | Weak-Medium | Aromatic C-H stretch.[6] |

| 3000-2850 | C-H Stretch | Methyl Group (-CH₃) | Weak-Medium | Aliphatic C-H stretches. |

| 1730-1715 | C=O Stretch | Conjugated Ester | Strong | Position is lowered due to conjugation with the thiophene ring.[8][9] |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Variable | Confirms the presence of a primary amine.[5] |

| 1600-1400 | C=C Ring Stretch | Thiophene Ring | Medium-Strong | Multiple bands are expected.[10] |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | |

| 1310-1250 | C-C-O Asymmetric Stretch | Ester | Strong | One of the two characteristic ester C-O stretches.[8] |

| 1130-1100 | O-C-C Symmetric Stretch | Ester | Strong | The second characteristic ester C-O stretch.[8] |

Experimental Protocol: Acquiring the IR Spectrum (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, reliable method for acquiring IR spectra of solid samples with minimal preparation.

Objective: To obtain a high-quality infrared spectrum of solid Methyl 4-aminothiophene-2-carboxylate.

Methodology:

-

Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a spectrum of the clean, empty crystal. This will serve as your background. The presence of sharp peaks for carbon dioxide (~2350 cm⁻¹) and water vapor (multiple sharp lines ~3600 cm⁻¹ and ~1600 cm⁻¹) is normal.

-

Rationale (Expertise): A clean crystal is crucial for a pure sample spectrum. Any residue from previous samples will appear as contamination. The background spectrum is collected to mathematically subtract the absorbances of the ambient atmosphere and the ATR crystal itself from the final sample spectrum.

-

-

Background Collection: With the clean crystal, collect a background spectrum. Most instrument software will guide you through this process.

-

Rationale (Trustworthiness): This step is a self-validating control. The resulting background should be a flat line, confirming that the instrument is ready and the optical path is clear.

-

-

Sample Application: Place a small amount (a few milligrams) of the solid Methyl 4-aminothiophene-2-carboxylate powder onto the center of the ATR crystal.

-

Rationale: Only the sample in direct contact with the crystal surface will be measured. A small amount is sufficient.

-

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

-

Rationale: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Insufficient pressure will result in a weak spectrum with low signal-to-noise.

-

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the collected sample spectrum against the stored background spectrum, yielding the final absorbance or transmittance spectrum. Analyze the resulting spectrum by identifying the key peaks as detailed in Sections 3.0 and 4.0.

-

Cleaning: After analysis, retract the pressure arm, and thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample receipt to final structural confirmation using IR spectroscopy.

Caption: Workflow for obtaining and interpreting the IR spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of Methyl 4-aminothiophene-2-carboxylate. By systematically analyzing the spectrum, researchers can gain high confidence in the identity of the material. The key diagnostic features are the characteristic N-H stretching doublet of the primary amine, the strong, conjugation-shifted C=O stretch of the ester, and the complex pattern of absorptions in the fingerprint region corresponding to the C-O, C-N, and thiophene ring vibrations. Following the robust experimental protocol provided ensures the acquisition of high-quality, reproducible data, forming a solid foundation for accurate spectral interpretation.

References

-

B. C. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy, 2018. [Online]. Available: [Link]

-

OpenStax, "24.10 Spectroscopy of Amines," Organic Chemistry, 2023. [Online]. Available: [Link]

-

WikiEducator, "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)," WikiEducator. [Online]. Available: [Link]

-

University of Calgary, "IR Spectroscopy Tutorial: Amines," University of Calgary Chemistry. [Online]. Available: [Link]

-

Illinois State University, "Infrared Spectroscopy," Department of Chemistry, Illinois State University, 2015. [Online]. Available: [Link]

-

Oregon State University, "Spectroscopy of Amines," Oregon State University Chemistry. [Online]. Available: [Link]

-

M. A. Al-Alshaikh et al., "Vibrational spectral (FT-IR and Laser Raman) investigation, and theoretical calculations on 2-carbaldehyde oxime-5-nitrothiophene," International Journal of Pharmaceutical Sciences Review and Research, 2017. [Online]. Available: [Link]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts. [Online]. Available: [Link]

-

NIST, "Methyl 3-amino-4-methylthiophene-2-carboxylate," NIST Chemistry WebBook. [Online]. Available: [Link]

-

T. J. Pradeep et al., "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method," IOSR Journal of Applied Chemistry, 2014. [Online]. Available: [Link]

-

T. Gronowitz et al., "The Infrared Absorption Spectra of Thiophene Derivatives," Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 1961. [Online]. Available: [Link]

-

Chemixl Intermediates Pvt. Ltd., "3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester," Chemixl. [Online]. Available: [Link]

-

ResearchGate, "FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium," ResearchGate. [Online]. Available: [Link]

-

PubChem, "Methyl 3-amino-4-methylthiophene-2-carboxylate," PubChem. [Online]. Available: [Link]

-

VPL, "Thiophene (C4H4S)," Virtual Planetary Laboratory. [Online]. Available: [Link]

-

Scribd, "IR Spectrum Analysis of Aromatic Compounds," Scribd. [Online]. Available: [Link]

-

B. C. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy, 2018. [Online]. Available: [Link]

-

University of Calgary, "IR Spectroscopy Tutorial: Esters," University of Calgary Chemistry. [Online]. Available: [Link]

-

G. Khanum et al., "Ethyl 2-amino-4-methylthiophene-3-carboxylate," IUCrData, 2021. [Online]. Available: [Link]

-

SpectraBase, "Methyl 3-amino-4-methylthiophene-2-carboxylate," SpectraBase. [Online]. Available: [Link]

-

DTIC, "Computations of Vibrational Infrared Frequencies of Selected Amines," Defense Technical Information Center, 2016. [Online]. Available: [Link]

-

NIST, "Mass spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate," NIST Chemistry WebBook. [Online]. Available: [Link]

-

SpectraBase, "ATR-IR of Methyl 3-amino-4-methylthiophene-2-carboxylate," SpectraBase. [Online]. Available: [Link]

-

Semantic Scholar, "Table 3 from RHF / 6-3 lG * * theoretical study of thiophene derivatives," Semantic Scholar. [Online]. Available: [Link]

-

M. Wang et al., "Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions," Heterocycles, 2021. [Online]. Available: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Methyl 4-aminothiophene-2-carboxylate | 89499-43-4 [sigmaaldrich.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-aminothiophene-2-carboxylate

Abstract

This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of methyl 4-aminothiophene-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex organic molecules. By integrating foundational principles of mass spectrometry with specific fragmentation analysis of the aminothiophene core, this guide offers a predictive framework for interpreting the mass spectra of this compound and its analogs. We will delve into the characteristic fragmentation pathways under electron ionization (EI), supported by data from closely related structures and established fragmentation rules for amine, ester, and thiophene functionalities.

Introduction: The Significance of Methyl 4-aminothiophene-2-carboxylate

Methyl 4-aminothiophene-2-carboxylate is a substituted thiophene derivative. Thiophene-based compounds are known to exhibit a wide range of biological activities and are key components in many pharmaceutical agents. For instance, the related compound Articaine, a widely used dental anesthetic, features a substituted aminothiophene ring, with methyl 3-amino-4-methylthiophene-2-carboxylate used in its manufacturing process.[1] Understanding the mass spectral behavior of such molecules is paramount for their identification, purity assessment, and metabolic studies during drug development.

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[2] The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues to the compound's structure.

This guide will systematically deconstruct the fragmentation of methyl 4-aminothiophene-2-carboxylate, providing a logical basis for interpreting its mass spectrum.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While a publicly available mass spectrum for methyl 4-aminothiophene-2-carboxylate is not readily found, the NIST Chemistry WebBook provides the EI mass spectrum for its structural isomer, methyl 3-amino-4-methylthiophene-2-carboxylate.[3][4] Given the close structural similarity, the fragmentation pathways are expected to be highly comparable. The molecular weight of methyl 4-aminothiophene-2-carboxylate (C7H9NO2S) is 171.22 g/mol .[5]

The key functional groups that will dictate the fragmentation are:

-

The thiophene ring (an aromatic heterocycle)

-

The primary amino group (-NH2)

-

The methyl ester group (-COOCH3)

The ionization process in EI typically involves the removal of an electron to form a molecular ion (M+•). The site of ionization is often a lone pair of electrons on a heteroatom (N, O, or S) or from the π-system of the aromatic ring.[6] For methyl 4-aminothiophene-2-carboxylate, the initial ionization will likely occur on the nitrogen of the amino group, the sulfur of the thiophene ring, or the oxygen of the ester group.

Major Fragmentation Pathways

The primary fragmentation events are driven by the formation of stable carbocations and neutral radical species.[7][8]

Pathway A: Loss of the Methoxy Radical (•OCH3)

A very common fragmentation pathway for methyl esters is the cleavage of the O-CH3 bond, leading to the loss of a methoxy radical (•OCH3, 31 Da).[9][10] This results in the formation of a stable acylium ion.

-

M+• (m/z 171) → [M - •OCH3]+ (m/z 140)

This fragment at m/z 140 is expected to be a significant peak in the mass spectrum.

Pathway B: Loss of the Carbomethoxy Group (•COOCH3)

Cleavage of the bond between the thiophene ring and the ester group can lead to the loss of the entire carbomethoxy group as a radical (•COOCH3, 59 Da).

-

M+• (m/z 171) → [M - •COOCH3]+ (m/z 112)

The resulting ion at m/z 112 would correspond to the 4-aminothiophene cation.

Pathway C: Fragmentation of the Thiophene Ring

Thiophene and its derivatives can undergo ring cleavage.[11][12] This can lead to the formation of smaller, characteristic fragments. For instance, the loss of acetylene (C2H2) or thioformaldehyde (H2CS) from the ring fragments can occur. These pathways are often complex and can involve skeletal rearrangements.

Pathway D: Alpha-Cleavage adjacent to the Amino Group

While less common for aromatic amines compared to aliphatic amines, cleavage of the bond adjacent to the amino group can occur.[13] However, in this case, it would involve cleavage of the thiophene ring itself.

Below is a diagram illustrating the primary predicted fragmentation pathways.

Caption: Predicted major EI fragmentation pathways for methyl 4-aminothiophene-2-carboxylate.

Summary of Predicted Key Fragments

The following table summarizes the expected key ions in the EI mass spectrum of methyl 4-aminothiophene-2-carboxylate.

| m/z | Proposed Identity | Fragmentation Pathway |

| 171 | Molecular Ion (M+•) | - |

| 140 | [M - •OCH3]+ | Loss of methoxy radical from the ester |

| 112 | [M - •COOCH3]+ | Loss of the carbomethoxy group |

Experimental Workflow for Mass Spectrometry Analysis

To obtain and interpret the mass spectrum of methyl 4-aminothiophene-2-carboxylate, a systematic approach is required.

Sample Preparation and Instrumentation

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) for volatile and thermally stable compounds or a direct insertion probe on a standalone mass spectrometer.

-

Ionization: Employ electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Data Interpretation

-

Identify the Molecular Ion: The peak with the highest m/z value should correspond to the molecular ion (M+•) at m/z 171. The presence of a nitrogen atom means the molecular weight will be an odd number, which is consistent with the nitrogen rule.[10]

-

Analyze the Fragmentation Pattern: Identify the major fragment ions and calculate the mass differences from the molecular ion.

-

Propose Fragment Structures: Correlate the observed mass losses with the cleavage of specific functional groups (e.g., loss of 31 for •OCH3, loss of 59 for •COOCH3).

-

Compare with Databases: If available, compare the acquired spectrum with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation.[14]

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the MS analysis of methyl 4-aminothiophene-2-carboxylate.

Conclusion

The mass spectrometry fragmentation of methyl 4-aminothiophene-2-carboxylate under electron ionization is predicted to be dominated by characteristic losses from the methyl ester group, namely the loss of a methoxy radical (•OCH3) to form an ion at m/z 140, and the loss of the entire carbomethoxy group (•COOCH3) to yield an ion at m/z 112. The presence of the molecular ion at m/z 171 is also expected. While fragmentation of the thiophene ring can introduce complexity, the primary fragment ions should provide a clear and interpretable pattern for structural confirmation. This guide provides a robust framework for researchers to anticipate and interpret the mass spectral data of this important class of heterocyclic compounds.

References

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

-

Theoretical Study on the Dissociation Mechanism of Thiophene in the UV Photoabsorption, Ionization, and Electron Attachment Processes. Scilit. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Mass Spectrometry Data Center, NIST. Available at: [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Available at: [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Saurav Chemicals. Available at: [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. Available at: [Link]

-

Fragmentation in mass spectrometry. YouTube. Available at: [Link]

-

(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Available at: [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

Sources

- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thiele.ruc.dk [thiele.ruc.dk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

potential biological activity of Methyl 4-aminothiophene-2-carboxylate derivatives

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-aminothiophene-2-carboxylate Derivatives

Executive Summary